N-[4-(acetylamino)phenyl]decanamide
Description
N-[4-(Acetylamino)phenyl]decanamide is an acetamide derivative featuring a phenyl ring substituted with an acetylamino (-NHCOCH₃) group at the para position, linked to a decanamide (C₁₀ alkyl chain terminating in a carboxamide group).
Properties
Molecular Formula |
C18H28N2O2 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)decanamide |
InChI |
InChI=1S/C18H28N2O2/c1-3-4-5-6-7-8-9-10-18(22)20-17-13-11-16(12-14-17)19-15(2)21/h11-14H,3-10H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
RKZDPJAPGDKIPH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)NC(=O)C |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
Impact of Aliphatic Chain Length
Functional Group Effects
- Sulfonyl vs. Amide : Sulfonamides (e.g., ) display higher polarity and hydrogen-bonding capacity, affecting solubility and protein binding. The target compound’s lack of sulfonyl groups may favor CNS penetration or other hydrophobic targets.
- Spectral Signatures : CONH groups in acetamides show characteristic ¹³C-NMR peaks near δ 168–169 ppm and FTIR bands at ~1670 cm⁻¹, consistent across analogs .
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